tert-butyl n-{[4-(piperidin-2-yl)oxan-4-yl]methyl}carbamate
Description
tert-butyl N-{[4-(piperidin-2-yl)oxan-4-yl]methyl}carbamate (CAS: 1909305-06-1) is a structurally complex molecule with a molecular weight of 284.39 g/mol and a purity ≥95% . Its structure comprises a tert-butyl carbamate group attached to a methylene bridge linked to a tetrahydropyran (oxane) ring, which is further substituted with a piperidin-2-yl moiety. This unique architecture combines hydrogen-bonding capabilities (via the carbamate and piperidine), lipophilicity (from the tert-butyl group), and conformational rigidity (due to the oxane ring).
The compound is widely utilized as a versatile building block in pharmaceutical research, agrochemical development, and material science. Its applications include synthesizing drug candidates for neurological and metabolic disorders, designing selective pesticides, and engineering advanced materials with tailored properties .
Properties
IUPAC Name |
tert-butyl N-[(4-piperidin-2-yloxan-4-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-15(2,3)21-14(19)18-12-16(7-10-20-11-8-16)13-6-4-5-9-17-13/h13,17H,4-12H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAECVPVACDCMMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCOCC1)C2CCCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl n-{[4-(piperidin-2-yl)oxan-4-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a piperidinyl oxane derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
tert-butyl n-{[4-(piperidin-2-yl)oxan-4-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-butyl n-{[4-(piperidin-2-yl)oxan-4-yl]methyl}carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl n-{[4-(piperidin-2-yl)oxan-4-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, resulting in the desired biological effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related carbamate derivatives and their distinguishing characteristics:
*Calculated based on molecular formula where explicit data were unavailable.
tert-butyl N-(4-cyanooxan-4-yl)carbamate
- Structural Impact: The cyano group introduces strong electron-withdrawing effects, increasing polarity and reactivity.
- Applications : Used in material science for synthesizing polymers with high thermal stability. Unlike the piperidine-containing compound, it lacks basicity for receptor interactions, limiting pharmaceutical use .
tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate
- Structural Impact : The 4-hydroxyphenyl group enhances solubility via hydrogen bonding but may reduce blood-brain barrier penetration.
- Applications: Primarily a precursor for phenolic coupling reactions in drug discovery, contrasting with the piperidine derivative’s direct pharmacological utility .
Piperidine-Substituted Analogues
- tert-butyl N-{[(2R,4S)-4-methylpiperidin-2-yl]methyl}carbamate : The methyl group increases lipophilicity and steric hindrance, improving metabolic stability in drug candidates targeting central nervous system disorders .
- tert-butyl (1-acetylpiperidin-4-yl)carbamate : Acetylation blocks the amine’s nucleophilicity, making it a protective intermediate in multi-step syntheses (e.g., for HDAC inhibitors) .
Rivaroxaban Intermediate
- The oxazolidinone and morpholino groups in (S)-tert-butyl ((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)carbamate confer specificity for Factor Xa inhibition, a critical feature absent in the oxane-piperidine compound .
Thiazole-Containing Derivative
Research Findings and Trends
Pharmaceutical Versatility: The piperidine-oxane-carbamate scaffold demonstrates broader applicability in neurological drug development than cyano- or hydroxyphenyl-substituted analogues due to its balanced lipophilicity and hydrogen-bonding capacity .
Synthetic Flexibility : Piperidine-substituted derivatives (e.g., methyl- or acetylated) enable tailored pharmacokinetic profiles, whereas the Rivaroxaban intermediate highlights the importance of heterocyclic diversity in target specificity .
Material Science: The cyano-substituted oxane derivative is preferred in polymer synthesis, while the parent compound’s rigidity aids in designing molecularly imprinted materials .
Biological Activity
tert-butyl n-{[4-(piperidin-2-yl)oxan-4-yl]methyl}carbamate is a chemical compound with the molecular formula . Its unique structure comprises a tert-butyl group, a piperidine ring, and an oxane ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound can bind to proteins, enzymes, or receptors, modulating their activity. This modulation can lead to various therapeutic effects, including anti-inflammatory and neuroprotective actions.
Research Findings
Recent studies have highlighted several biological activities associated with this compound:
- Neuroprotective Effects : Research indicates that compounds similar to this compound can exhibit protective effects against neurodegenerative conditions by inhibiting amyloid-beta aggregation and reducing oxidative stress in neuronal cells. For instance, a related compound demonstrated a significant reduction in the production of pro-inflammatory cytokines in astrocytes exposed to amyloid-beta .
- Antimicrobial Activity : The compound has shown potential antibacterial properties against Gram-positive bacteria, including drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). In vitro studies have reported effective inhibition at low concentrations comparable to established antibiotics .
- Binding Affinity Studies : Investigations into the binding affinity of this compound with various biological macromolecules have shown promising results. It is hypothesized that its structural features allow for selective interactions with target proteins, which is crucial for its therapeutic applications .
Case Study 1: Neuroprotection in Alzheimer's Disease Models
In a study examining the neuroprotective potential of related compounds, researchers found that certain derivatives could significantly inhibit the aggregation of amyloid-beta peptides, thereby reducing neuronal cell death in vitro models. This suggests a possible application of this compound in treating Alzheimer's disease .
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial efficacy of similar carbamate derivatives revealed that they exhibited strong bactericidal activity against both susceptible and resistant strains of Gram-positive bacteria. The study emphasized the importance of structural modifications in enhancing antibacterial potency .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
